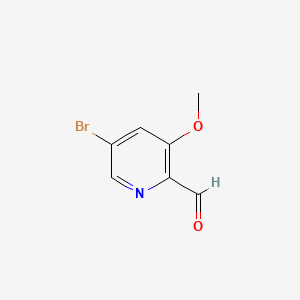
N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” has been synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . The calculated data from density functional theory (DFT) studies were found to be consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using DFT. The molecular electrostatic potentials were determined to be in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) in molecular surfaces of compounds .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Compounds similar to the one you're interested in are often studied within the context of environmental science, particularly in the degradation of pollutants through advanced oxidation processes (AOPs). For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in water treatment have been explored, highlighting the role of AOPs in breaking down recalcitrant compounds into less harmful by-products (Qutob et al., 2022). This research is crucial for enhancing water treatment technologies and mitigating environmental pollution.
Antioxidant Properties and Medical Applications
Research on cyclic nitroxides, compounds with antioxidant properties, has explored their potential to mitigate the toxicity of nitric oxide-derived oxidants. This work has implications for treating conditions associated with inflammatory responses, showcasing the therapeutic potential of these compounds in medicine (Augusto et al., 2008). Such studies underscore the importance of chemical compounds in developing new treatments for various diseases.
Environmental Impact of Chemical Compounds
Investigations into the environmental impact of compounds, including their role in greenhouse gas emissions from aquaculture, are vital. Studies estimate the global emission of nitrous oxide (N2O), a potent greenhouse gas, from aquaculture, providing insights into the environmental footprint of this industry (Hu et al., 2012). Understanding the environmental impacts of chemical processes and compounds is essential for sustainable practices and policies.
Contribution to Nitrous Oxide Emissions
Research on the microbial processes in soils, particularly concerning N2O emissions, highlights the role of nitrification and denitrification. This research is crucial for addressing climate change by identifying factors that influence N2O emissions and potential mitigation strategies (Zhu et al., 2014). It contributes to our understanding of the nitrogen cycle and its impact on greenhouse gas emissions.
Safety And Hazards
Future Directions
Aryl borates, which are related to the compound , are not only important intermediates in organic synthesis but also have a wide range of applications in pharmacy and biology . They are used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Therefore, the future directions of research could involve exploring these applications further.
properties
IUPAC Name |
N-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O5/c1-9(18)16-12-7-6-10(17(19)20)8-11(12)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVLXLHRGYYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675017 |
Source


|
| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1150271-73-0 |
Source


|
| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

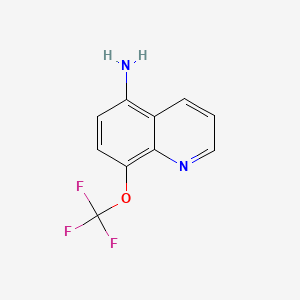
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
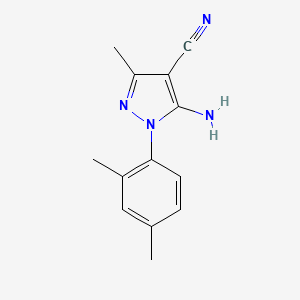
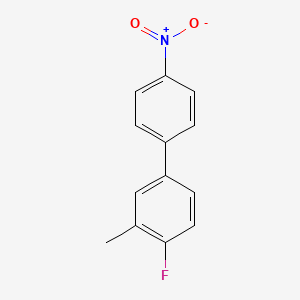

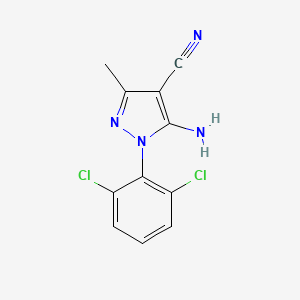

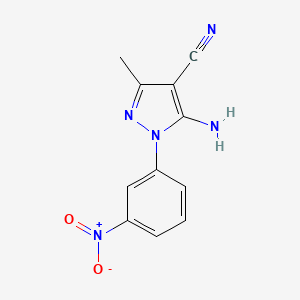
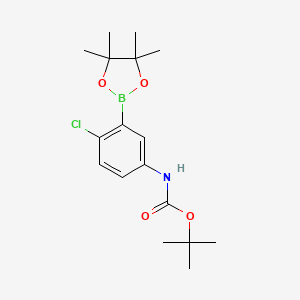

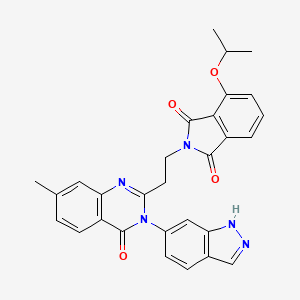
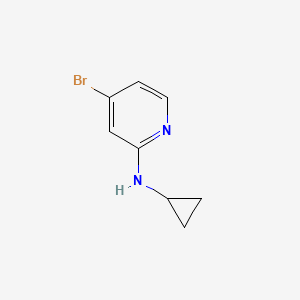
![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
